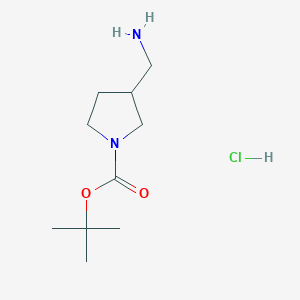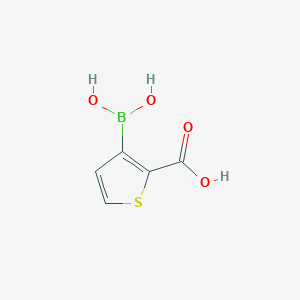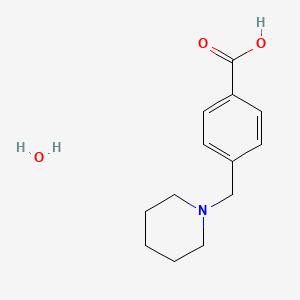
4-(1-Piperidinylmethyl)benzoic acid hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The InChI code for “4-(1-Piperidinylmethyl)benzoic acid hydrate” is1S/C13H17NO2.H2O/c15-13(16)12-6-4-11(5-7-12)10-14-8-2-1-3-9-14;/h4-7H,1-3,8-10H2,(H,15,16);1H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
“4-(1-Piperidinylmethyl)benzoic acid hydrate” is a solid at room temperature . The product should be stored at room temperature .Wissenschaftliche Forschungsanwendungen
Metabolism in Antidepressants :
- "4-(1-Piperidinylmethyl)benzoic acid hydrate" is a key intermediate in the metabolism of the antidepressant Lu AA21004. It is transformed into various metabolites through cytochrome P450 and other enzymes (Hvenegaard et al., 2012).
Natural Product Synthesis :
- The compound is also related to the synthesis of prenylated benzoic acid derivatives in plants like Piper kelleyi, which exhibit significant anti-herbivore activities (Jeffrey et al., 2014).
Co-crystallisation Studies :
- Research involving co-crystallisation of benzoic acid derivatives with N-containing bases like piperazine highlights the compound's relevance in crystal engineering and the study of polymorphism (Skovsgaard & Bond, 2009).
Molecular Structure Analysis :
- The study of a three-component complex involving piperidine-ethanol, p-hydroxybenzoic acid, and water, which includes similar structural components, provides insights into hydrogen-bonded interactions important in molecular chemistry (Dega-Szafran et al., 2017).
Synthesis of Hybrid Compounds :
- The compound is involved in the synthesis of hybrid systems containing pharmacophoric fragments, indicating its significance in the development of new pharmaceutical agents (Ivanova et al., 2019).
Crystal Structure Study :
- Research on the crystal structure of similar benzoic acid derivatives provides valuable data for understanding molecular interactions and the formation of crystalline materials (Faizi et al., 2016).
Redox-Neutral Transformations :
- The compound's derivatives are used in redox-neutral transformations, a process important in organic synthesis and pharmaceutical development (Platonova & Seidel, 2015).
Photophysical Properties :
- Studies on lanthanide-based coordination polymers assembled from derivatives of benzoic acids, like the compound , reveal important insights into their photophysical properties, which have applications in material science (Sivakumar et al., 2011).
Herbicidal Activity Studies :
- Research on aryl-formyl piperidinone HPPD inhibitors, which include benzoic acid components, provides information on their herbicidal activity, highlighting the compound's potential agricultural applications (Fu et al., 2021).
Azo-Benzoic Acids Study :
- The synthesis and characterization of azo-benzoic acids, which relate to the compound's structure, offer insights into their properties and potential applications in dye and pigment industries (Baul et al., 2009).
Eigenschaften
IUPAC Name |
4-(piperidin-1-ylmethyl)benzoic acid;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.H2O/c15-13(16)12-6-4-11(5-7-12)10-14-8-2-1-3-9-14;/h4-7H,1-3,8-10H2,(H,15,16);1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMFLWNMZJWPIBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)C(=O)O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

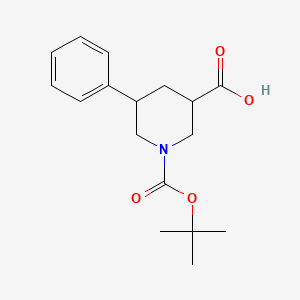
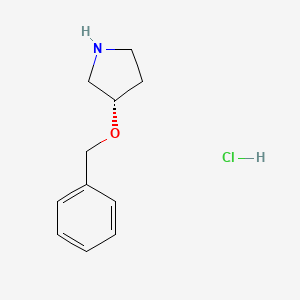



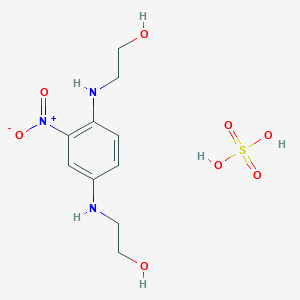

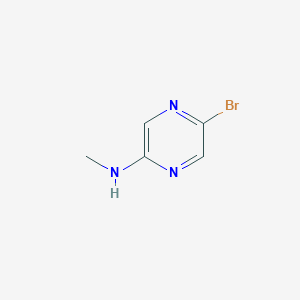



![alpha-[[[(2-Furanylcarbonyl)amino]carbonyl]amino]benzeneacetic acid](/img/structure/B1371645.png)
